Cas no 123963-51-9 (5-((1-(5-Ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-1,3-cyclohexanediol (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))-)

5-((1-(5-Ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-1,3-cyclohexanediol (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))- structure
123963-51-9 structure
Product Name:5-((1-(5-Ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-1,3-cyclohexanediol (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))-
Numéro CAS:123963-51-9
Le MF:C29H46O3
Mégawatts:442.673749446869
CID:170722
Update Time:2024-01-25

5-((1-(5-Ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-1,3-cyclohexanediol (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))- Propriétés chimiques et physiques

Nom et identifiant

    • 5-((1-(5-Ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-1,3-cyclohexanediol (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))-
    • (1R,3S,5E)-5-[(2E)-2-[(3aR,7aS)-1-[(E)-8-hydroxy-8-methyl-non-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol
    • 1,25-(OH)2-22-Dehydro-dihomo-vitamin D3
    • 1,3-Cyclohexanediol, 5-((1-(5-ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-, (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))-
    • 22-Dehydro-1,25-dihydrox
    • Dhbh-calcitriol
    • 1,3-Cyclohexanediol, 4-methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-7-hydroxy-1,7-dimethyl-2-octen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-, (1R,3S,5Z)-
    • Piscine à noyau: 1S/C29H46O3/c1-20(10-7-6-8-16-28(3,4)32)25-14-15-26-22(11-9-17-29(25,26)5)12-13-23-18-24(30)19-27(31)21(23)2/h7,10,12-13,20,24-27,30-32H,2,6,8-9,11,14-19H2,1,3-5H3/b10-7+,22-12+,23-13-/t20-,24-,25-,26+,27+,29-/m1/s1
    • La clé Inchi: ZSRZLHUUFCGCDW-QYFQUPAWSA-N
    • Sourire: [C@@H]1(O)C/C(=C/C=C2\CCC[C@@]3(C)[C@@]\2([H])CC[C@@H]3[C@H](C)/C=C/CCCC(O)(C)C)/C(=C)[C@@H](O)C1

Propriétés calculées

  • Qualité précise: 442.34488

Propriétés expérimentales

  • Dense: 1.06±0.1 g/cm3(Predicted)
  • Point d'ébullition: 593.7±50.0 °C(Predicted)
  • Le PSA: 60.69
  • Le PKA: 14.43±0.40(Predicted)

123963-51-9 (5-((1-(5-Ethyl-5-hydroxy-1-methyl-3-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-1,3-cyclohexanediol (1R-(1alpha(1R*,3E),3abeta,4E(1R*,3S*,5Z),7aalpha))-) Produits connexes

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